4,6-DiMethoxy Nicotinonitrile physical and chemical properties
4,6-DiMethoxy Nicotinonitrile physical and chemical properties
An In-depth Technical Guide to 4,6-Dimethoxynicotinonitrile
Introduction: Unveiling a Versatile Pyridine Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine ring system stands as a cornerstone scaffold, prized for its unique electronic properties and versatile reactivity. Within this class, 4,6-dimethoxynicotinonitrile emerges as a compound of significant interest. As a trisubstituted pyridine, it incorporates electron-donating methoxy groups and a potent electron-withdrawing nitrile function. This specific arrangement of functional groups imparts a distinct reactivity profile and makes it a valuable intermediate for the synthesis of complex heterocyclic systems. The nitrile group, in particular, is a crucial pharmacophore in modern drug design, known for its ability to act as a hydrogen bond acceptor and a bioisosteric replacement for carbonyl groups, often enhancing metabolic stability and target affinity.[1][2] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 4,6-dimethoxynicotinonitrile, offering field-proven insights for its application in research and development.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. 4,6-Dimethoxynicotinonitrile is systematically identified by a unique set of descriptors that define its molecular architecture.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4,6-dimethoxypyridine-3-carbonitrile |
| Synonyms | 4,6-DiMethoxy Nicotinonitrile |
| CAS Number | 41935-72-2[3] |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| InChI Key | InChI=1S/C8H8N2O2/c1-11-7-3-6(4-9)5-10-8(7)12-2/h3,5H,1-2H3 |
The molecule's structure consists of a central pyridine ring functionalized at the 3-position with a nitrile group (-C≡N) and at the 4- and 6-positions with methoxy groups (-OCH₃). This substitution pattern creates a unique electronic distribution within the aromatic ring, which dictates its chemical behavior.
Caption: 2D structure of 4,6-dimethoxynicotinonitrile.
Physical and Spectroscopic Properties
The physical and spectroscopic data of a compound are its fingerprints, essential for identification, purity assessment, and predicting its behavior in various experimental conditions.
Physical Characteristics
While comprehensive, verified data for this specific molecule is sparse, information for closely related analogs and typical compounds of this class suggests the following properties. Researchers should verify these parameters on their specific sample.
Table 2: Physical Property Summary
| Property | Value/Description |
| Appearance | Expected to be a solid at room temperature, likely a white to off-white or pale yellow crystalline powder. |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.[4][5] Solubility in polar protic solvents like ethanol may be moderate, while water solubility is expected to be low. |
| Melting Point | Not definitively reported in public literature. Similar structures, like 4,6-dimethylnicotinonitrile, serve as a reference but direct measurement is required. |
| Boiling Point | Not applicable; likely to decompose before boiling at atmospheric pressure. |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous structural confirmation. The following data are predicted based on the known effects of the present functional groups.
2.2.1 ¹H NMR Spectroscopy The proton NMR spectrum is expected to be simple and highly informative.
-
Aromatic Protons: Two distinct signals are expected in the aromatic region (typically 6.0-8.5 ppm).
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The proton at the C5 position (H-5) will appear as a singlet.
-
The proton at the C2 position (H-2) will also appear as a singlet. The precise chemical shifts are influenced by the opposing electronic effects of the electron-donating methoxy groups and the electron-withdrawing nitrile group.
-
-
Methoxy Protons (-OCH₃): Two sharp singlets are anticipated, each integrating to 3 protons. These signals will be found in the upfield region (typically 3.8-4.2 ppm). Their distinct chemical shifts arise from their different positions on the pyridine ring (C4 vs. C6).
2.2.2 ¹³C NMR Spectroscopy The carbon spectrum complements the proton data, confirming the carbon skeleton.
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Aromatic Carbons: Six signals are expected for the pyridine ring carbons. The carbons attached to the methoxy groups (C4 and C6) will be shifted significantly downfield due to the electronegativity of the oxygen atoms.
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Nitrile Carbon (-C≡N): A characteristic signal is expected in the 115-125 ppm range, typically of lower intensity.
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Methoxy Carbons (-OCH₃): Two signals in the aliphatic region (around 55-60 ppm) will correspond to the two methoxy methyl groups.
2.2.3 Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional groups.
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Nitrile (C≡N) Stretch: A sharp, strong absorption band is the most telling feature, expected around 2220-2240 cm⁻¹ . The conjugation with the aromatic ring influences its exact position.
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C-O-C Stretch (Methoxy): Strong, characteristic bands corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkages will appear in the 1050-1250 cm⁻¹ region.
-
C=C and C=N Stretches: Aromatic ring vibrations will be visible in the 1400-1600 cm⁻¹ region.
2.2.4 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation.
-
Molecular Ion (M⁺): The primary peak observed under Electron Impact (EI) or a protonated molecule [M+H]⁺ under Electrospray Ionization (ESI) should correspond to the calculated molecular weight (164.16 g/mol ).
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Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from a methoxy group or the loss of a methoxy radical (•OCH₃).
Synthesis and Reactivity
Synthesis Pathways
The synthesis of substituted nicotinonitriles often involves the condensation of α,β-unsaturated ketones (chalcones) with malononitrile or the reaction of a suitably substituted pyridine with a cyanating agent.[6] A plausible and efficient laboratory-scale synthesis for 4,6-dimethoxynicotinonitrile would likely start from a more readily available precursor like 4,6-dihydroxynicotinonitrile.
Caption: Workflow for Williamson Ether Synthesis of the title compound.
Experimental Rationale:
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Choice of Precursor: 4,6-dihydroxynicotinonitrile provides the core pyridine-nitrile structure.[] The hydroxyl groups are acidic and can be readily deprotonated to form nucleophilic phenoxide-like species.
-
Williamson Ether Synthesis: This classic and reliable method is ideal for converting hydroxyl groups to ethers.
-
Base (e.g., K₂CO₃): A moderately strong, inexpensive base is used to deprotonate the hydroxyl groups. Potassium carbonate is often preferred for its ease of handling and removal during workup. A stronger base like sodium hydride (NaH) could be used for faster or more complete reaction but requires more stringent anhydrous conditions.
-
Methylating Agent (e.g., Dimethyl Sulfate): This is a highly efficient and reactive electrophile for methylation. Methyl iodide is also effective. Two or more equivalents are required to ensure both hydroxyl groups react.
-
Solvent (e.g., Acetone/DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the base or electrophile.
-
Chemical Reactivity
The reactivity of 4,6-dimethoxynicotinonitrile is governed by the interplay of its three functional groups.
-
Nitrile Group: This group is a key handle for further synthetic transformations.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (4,6-dimethoxynicotinic acid) or amide.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile to a primary amine (aminomethylpyridine derivative), a highly valuable functional group in drug development.
-
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts. The ring itself is generally considered electron-deficient; however, the two powerful electron-donating methoxy groups at the 4- and 6-positions significantly increase the electron density, making the ring more susceptible to electrophilic aromatic substitution than unsubstituted pyridine.
-
Methoxy Groups: These groups are generally stable but can be cleaved under harsh acidic conditions (e.g., refluxing with HBr or HI) to regenerate the dihydroxy derivative.
Applications in Research and Drug Development
The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[1]
-
Kinase Inhibition: Many nicotinonitrile derivatives have been identified as potent inhibitors of protein kinases, which are critical targets in oncology.[1] The nitrile and pyridine nitrogen can form key hydrogen bonds within the ATP-binding pocket of these enzymes.
-
Antimicrobial and Anti-inflammatory Agents: The scaffold has been explored for developing novel antimicrobial and anti-inflammatory drugs.[1][8]
-
Synthetic Intermediate: As demonstrated, 4,6-dimethoxynicotinonitrile serves as a versatile building block. The methoxy and nitrile groups can be manipulated to introduce new functionalities, enabling the synthesis of diverse libraries of compounds for high-throughput screening. The nitrile itself is biocompatible and is not typically metabolized, making it a desirable feature in drug candidates.[2]
Safety, Handling, and Storage
As a research chemical, 4,6-dimethoxynicotinonitrile must be handled with appropriate care. The following information is synthesized from safety data sheets (SDS) for analogous chemical structures.
Table 3: Hazard and Safety Information
| Category | Recommendation |
| GHS Hazard Statements | H302 + H312: Harmful if swallowed or in contact with skin.[9] H402: Harmful to aquatic life.[9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[9][10][11] An appropriate respirator should be used if dusts are generated. |
| Handling | Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe dust.[11] Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[9] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11] |
| First Aid Measures | If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9] If on Skin: Wash with plenty of water.[9] Remove contaminated clothing. |
Disclaimer: This information is a summary and not a substitute for a full Safety Data Sheet (SDS). Always consult the specific SDS for the product you are using before handling.
Conclusion
4,6-Dimethoxynicotinonitrile is more than a simple organic molecule; it is a strategically designed building block with significant potential for advanced synthesis and drug discovery. Its well-defined structure, characterized by a unique electronic profile, offers multiple avenues for chemical modification. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is paramount for any researcher aiming to leverage its capabilities. By applying the principles and protocols outlined in this guide, scientists can confidently and safely incorporate this versatile scaffold into their research workflows, accelerating the development of novel therapeutics and functional materials.
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